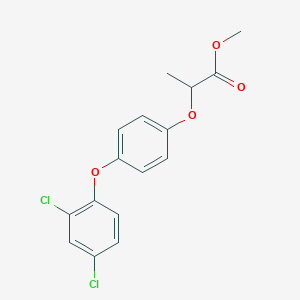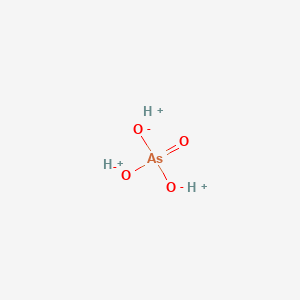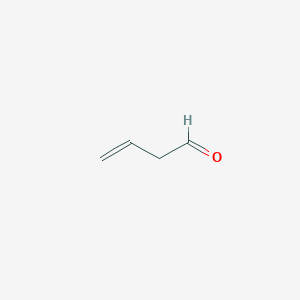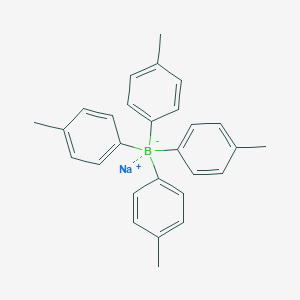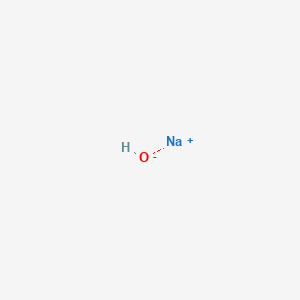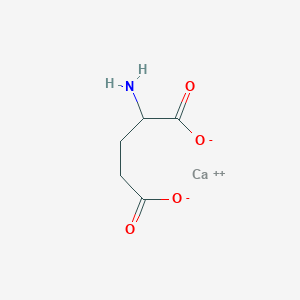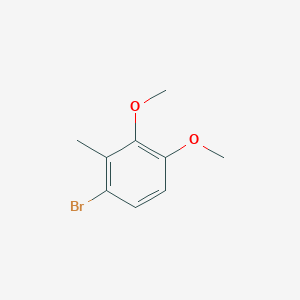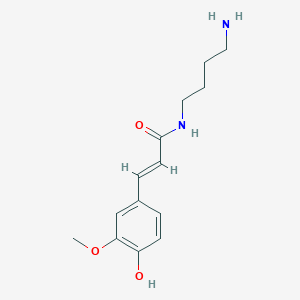
1,2,3,6,7,8-六氢吡啶
描述
1,2,3,6,7,8-Hexahydropyrene is a chemical compound that is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the addition of hydrogen atoms, which saturate some of the double bonds in the pyrene structure, resulting in a hexahydropyrene. This saturation alters the compound's chemical and physical properties compared to its fully aromatic counterpart.
Synthesis Analysis
The synthesis of hexahydropyrene derivatives can be complex due to the need to control the addition of substituents and maintain the desired level of saturation in the pyrene ring system. In the provided papers, various synthetic methods are described for related compounds. For example, efficient conditions for the synthesis of tetra-, penta-, and hexa-substituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were developed, which involved a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione . Although this does not directly describe the synthesis of hexahydropyrene, it provides insight into the complexity of synthesizing saturated polycyclic compounds.
Molecular Structure Analysis
The molecular structure of hexahydropyrene derivatives can be quite intricate. The paper discussing the crystal structures of radical-anion salts of hexahydropyrene and trihydropyrenylium tetrachloroaluminate provides valuable information on the structural aspects of such compounds. It reveals that the redox reactions of hexahydropyrene allow for the formation of radical-anion salts and cations, which can be crystallized and structurally characterized . This indicates that hexahydropyrene can participate in redox reactions, leading to various structural forms.
Chemical Reactions Analysis
Hexahydropyrene and its derivatives can undergo a range of chemical reactions. The redox behavior of hexahydropyrene is particularly interesting, as it can be oxidized to its cation or reduced to its radical-anion salts . This dual redox capability is relatively rare for small unsaturated hydrocarbons and suggests that hexahydropyrene can be a versatile compound in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydropyrene derivatives are influenced by their molecular structure. The presence of saturated bonds in the hexahydropyrene framework can affect properties such as fluorescence and reactivity. For instance, the synthesized 1,4-dihydropyrrolo[3,2-b]pyrroles displayed strong blue fluorescence and exhibited moderate to large Stokes shifts, as well as high quantum yields of fluorescence . These properties are significant for applications in materials science and photonics.
科研应用
1. 确证性互变研究
- 使用ENDOR、EPR和TRIPLE光谱技术广泛研究了1,2,3,6,7,8-六氢吡啶阳离子和阴离子自由基的构象互变。这些研究为在不同温度下这些自由基的构象变化的热力学常数和动力学提供了见解 (Iwaizumi et al., 1980),(Mäkelä & Vuolle, 1985),(Pijpers et al., 1964)。
2. 加氢反应中的催化互变
- 对吡啶的加氢反应以及包括1,2,3,6,7,8-六氢吡啶在内的氢吡啶的催化互变的研究为在不同条件下生成氢吡啶产物的形成顺序和相对量提供了宝贵信息 (Minabe & Nakada, 1985)。
3. 聚合物合成
- 使用化合物如1,2,3,6,7,8-六氢吡啶合成聚合物的研究揭示了创造具有石墨型结构材料的见解。改进的合成方法已经导致更高质量的产品,突显了该化合物在聚合物科学中的实用性 (Kellman & Marvel, 1975)。
4. 热力学性质
- 已经测量了1,2,3,6,7,8-六氢吡啶的理想气体热力学性质,为了解该化合物在吡啶/H2加氢反应网络中的作用提供了关键数据。这项研究有助于了解其生成熵、焓和吉布斯自由能 (Chirico et al., 1992),(Chirico et al., 1993)。
5. 氧化还原反应和晶体结构
- 对六氢吡啶的氧化还原反应以及其阴离子盐的晶体结构,以及三氢吡啶基四氯合铝酸盐的研究为小不饱和碳氢化合物的结构和电子性质提供了见解。这项工作有助于了解这些化合物中的分子相互作用 (Bock et al., 2001)。
性质
IUPAC Name |
1,2,3,6,7,8-hexahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAIEZXRGAOPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169541 | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,3,6,7,8-Hexahydropyrene | |
CAS RN |
1732-13-4 | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1732-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,8-hexahydropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,6,7,8-HEXAHYDROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8B2RZG0YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




